3-Fluoropiperidine-4-carboxylic acid hydrochloride
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Overview
Description
3-Fluoropiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 and a molecular weight of 183.61 g/mol . It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Fluoropiperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and the development of new fluorinated compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoropiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: A simpler fluorinated piperidine derivative.
4-Fluoropiperidine: Another fluorinated isomer with different substitution patterns.
3,3-Difluoropiperidine-4-carboxylic acid hydrochloride: A compound with two fluorine atoms, offering different chemical properties
Uniqueness
3-Fluoropiperidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the fluorine atom and the carboxylic acid group allows for versatile applications in various research fields .
Properties
IUPAC Name |
3-fluoropiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZGWODKGITJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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